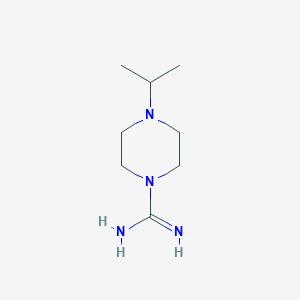
4-(Propan-2-yl)piperazine-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Propan-2-yl)piperazine-1-carboximidamide is a chemical compound with the molecular formula C8H16N4. It is a versatile small molecule scaffold used in various research and industrial applications . This compound is known for its unique structure, which includes a piperazine ring substituted with a propan-2-yl group and a carboximidamide group.
Vorbereitungsmethoden
The synthesis of 4-(Propan-2-yl)piperazine-1-carboximidamide typically involves the reaction of piperazine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of piperazine with isopropylamine and cyanamide under specific conditions to yield the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
4-(Propan-2-yl)piperazine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms.
Wissenschaftliche Forschungsanwendungen
4-(Propan-2-yl)piperazine-1-carboximidamide has a wide range of scientific research applications:
Biology: The compound is used in biochemical assays and as a ligand in binding studies.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Propan-2-yl)piperazine-1-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
4-(Propan-2-yl)piperazine-1-carboximidamide can be compared with other similar compounds, such as:
4-(Pyrimidin-2-yl)piperazine-1-carboximidamide: This compound has a pyrimidinyl group instead of a propan-2-yl group, which may result in different biological activities.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is used as an acetylcholinesterase inhibitor and has applications in the treatment of Alzheimer’s disease.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
85063-72-5 |
|---|---|
Molekularformel |
C8H18N4 |
Molekulargewicht |
170.26 g/mol |
IUPAC-Name |
4-propan-2-ylpiperazine-1-carboximidamide |
InChI |
InChI=1S/C8H18N4/c1-7(2)11-3-5-12(6-4-11)8(9)10/h7H,3-6H2,1-2H3,(H3,9,10) |
InChI-Schlüssel |
WLQWTDSLRYOIHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCN(CC1)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















